![molecular formula C7H8ClN3O B12873863 Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
Benzo[d]isoxazole-3,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]isoxazole-3,4-diamine hydrochloride is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
The synthesis of Benzo[d]isoxazole-3,4-diamine hydrochloride typically involves cyclization reactions. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes, often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Benzo[d]isoxazole-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Scientific Research Applications
Benzo[d]isoxazole-3,4-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Research indicates its potential use in developing drugs for treating cancer and other diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzo[d]isoxazole-3,4-diamine hydrochloride involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to the inhibition of key pathways involved in disease progression, such as the BRD4 pathway in cancer .
Comparison with Similar Compounds
Benzo[d]isoxazole-3,4-diamine hydrochloride is compared with other isoxazole derivatives, such as:
3-ethylbenzo[d]isoxazole: Known for its potent BRD4 binding activities.
5-methylisoxazole: Studied for its antimicrobial properties.
2,3,5-substituted isoxazoles: Known for their diverse biological activities, including anticancer and antiviral properties.
This compound stands out due to its specific binding properties and potential therapeutic applications in cancer treatment .
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1,2-benzoxazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-2-1-3-5-6(4)7(9)10-11-5;/h1-3H,8H2,(H2,9,10);1H |
InChI Key |
LAGSTHXQAGAXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



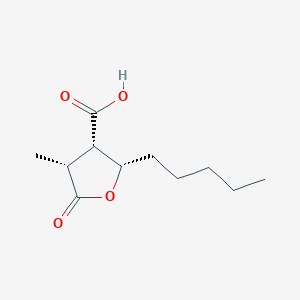


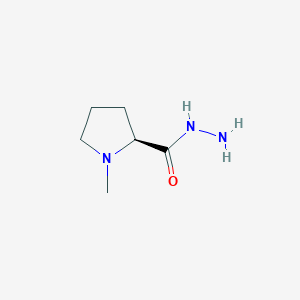
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
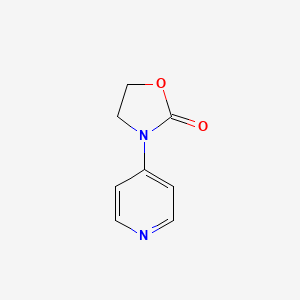
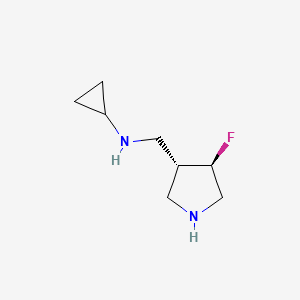
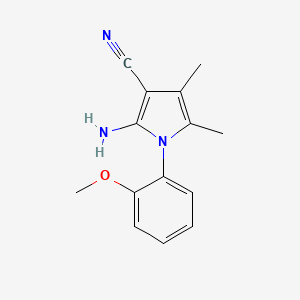
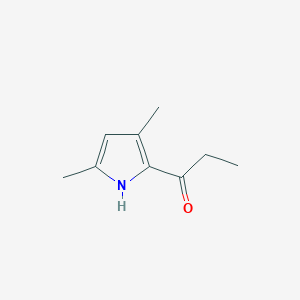
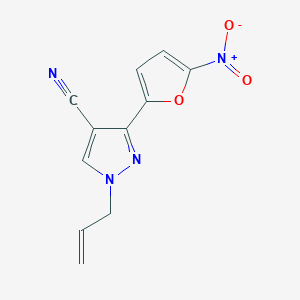
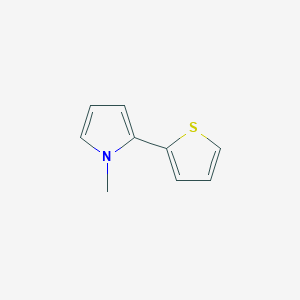
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
